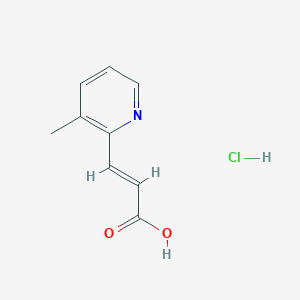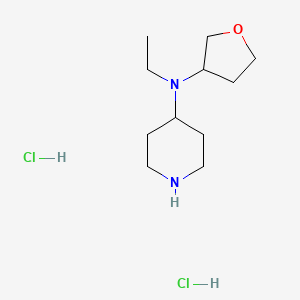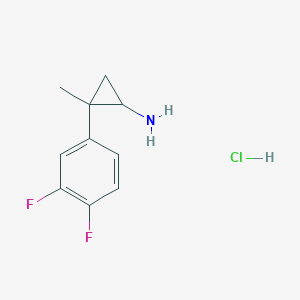
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
描述
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is a chemical compound that is commonly used in scientific research. It is a cyclopropane derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and other biological systems.
作用机制
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is related to its ability to inhibit VMAT2. By blocking the uptake of monoamine neurotransmitters into synaptic vesicles, it leads to an increase in their extracellular levels. This can have a variety of effects on the nervous system, including changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have effects on a variety of neurotransmitter systems, including dopamine, norepinephrine, and serotonin. These effects can lead to changes in mood, behavior, and cognition, making it a valuable tool for researchers studying these systems.
实验室实验的优点和局限性
One advantage of using 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride in lab experiments is its potency as a VMAT2 inhibitor. This makes it a valuable tool for studying the effects of monoamine neurotransmitters on the nervous system. However, one limitation is that its effects on other neurotransmitter systems may complicate the interpretation of results.
未来方向
There are many potential future directions for research involving 2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. One area of interest is its potential as a treatment for neurological and psychiatric disorders that involve dysfunction of monoamine neurotransmitter systems. Another area of interest is its use as a tool for studying the effects of these neurotransmitters on the nervous system, including their role in addiction, mood disorders, and other conditions. Finally, there is potential for further development of related compounds with even greater potency and selectivity for VMAT2 inhibition.
科学研究应用
2-(3,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has a variety of scientific research applications. It has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This inhibition leads to an increase in extracellular levels of these neurotransmitters, making it a valuable tool for studying their effects on the nervous system.
属性
IUPAC Name |
2-(3,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNFGVSIVWTWAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



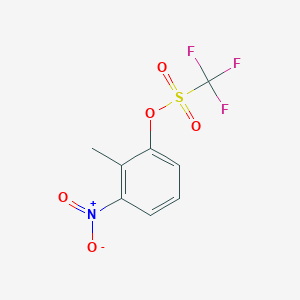
![{1-[1-(diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1430437.png)
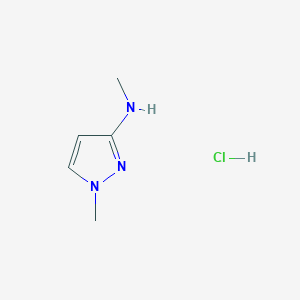

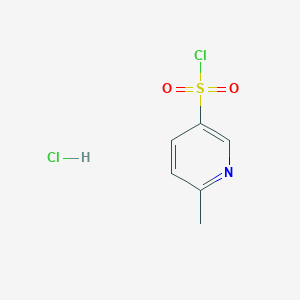
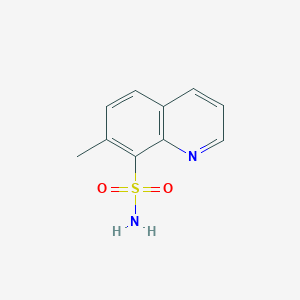

![Methyl 2-[4-(methylamino)phenoxy]acetate hydrochloride](/img/structure/B1430447.png)
![5-Methyl-2-azaspiro[5.5]undecane](/img/structure/B1430449.png)



